molecular formula C19H28N2O4 B13746438 Indole, 3-(5-aminopentyl)-, adipate CAS No. 31699-72-6

Indole, 3-(5-aminopentyl)-, adipate

Cat. No.: B13746438
CAS No.: 31699-72-6
M. Wt: 348.4 g/mol
InChI Key: VOYDZPIBEZGYSQ-UHFFFAOYSA-N
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Description

Indole, 3-(5-aminopentyl)-, adipate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 3-(5-aminopentyl)-, adipate typically involves the reaction of indole with a 5-aminopentyl group, followed by the formation of an adipate ester. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts, such as enzymes, can also be explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(5-aminopentyl)-, adipate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Indole, 3-(5-aminopentyl)-, adipate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in cellular signaling and its potential effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Indole, 3-(5-aminopentyl)-, adipate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole, 3-(5-aminopentyl)-, adipate is unique due to its specific combination of the indole ring and the 5-aminopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

CAS No.

31699-72-6

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

6-hydroxy-6-oxohexanoate;5-(1H-indol-3-yl)pentylazanium

InChI

InChI=1S/C13H18N2.C6H10O4/c14-9-5-1-2-6-11-10-15-13-8-4-3-7-12(11)13;7-5(8)3-1-2-4-6(9)10/h3-4,7-8,10,15H,1-2,5-6,9,14H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

VOYDZPIBEZGYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCCC[NH3+].C(CCC(=O)[O-])CC(=O)O

Origin of Product

United States

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